molecular formula AsH4NO3 B14694650 Arsoramidic acid CAS No. 25049-95-0

Arsoramidic acid

Cat. No.: B14694650
CAS No.: 25049-95-0
M. Wt: 140.959 g/mol
InChI Key: MIHQXWXJCPUUCU-UHFFFAOYSA-N
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Description

Arsoramidic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is an organic compound that contains both amino and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arsoramidic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form the amide bond. This reaction often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Arsoramidic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Arsoramidic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Medicine: this compound derivatives have potential therapeutic applications, including as enzyme inhibitors or drug candidates.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Arsoramidic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction cascades, where the binding of this compound to its target triggers a series of downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: Similar in having a carboxylic acid group but lacks the amino group.

    Amino acids: Share the amino and carboxylic acid functional groups but differ in their side chains and overall structure.

    Acetic acid: Contains a carboxylic acid group but is much simpler in structure.

Uniqueness

Arsoramidic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from synthetic chemistry to biological research.

Properties

CAS No.

25049-95-0

Molecular Formula

AsH4NO3

Molecular Weight

140.959 g/mol

IUPAC Name

aminoarsonic acid

InChI

InChI=1S/AsH4NO3/c2-1(3,4)5/h(H4,2,3,4,5)

InChI Key

MIHQXWXJCPUUCU-UHFFFAOYSA-N

Canonical SMILES

N[As](=O)(O)O

Origin of Product

United States

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